molecular formula C17H24N2O3 B5766049 ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate

ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate

Cat. No. B5766049
M. Wt: 304.4 g/mol
InChI Key: IXUCEDLWRMKARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate, also known as EAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory activity. This compound has also been reported to induce apoptosis in cancer cells, indicating its potential as an anti-tumor agent. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

Ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized through various modifications to the reaction conditions. This compound has also been reported to exhibit low toxicity, making it a safe compound for use in cell-based assays and animal studies. However, the solubility of this compound in aqueous solutions is limited, which may pose challenges for its use in certain experiments.

Future Directions

There are several future directions for the study of ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate. Further research is needed to fully elucidate its mechanism of action and to identify its molecular targets. This compound has also been investigated for its potential use as a biosensor for the detection of various analytes, and further development of this technology could have significant implications in the field of analytical chemistry. Additionally, the anti-tumor activity of this compound warrants further investigation, and it may have potential as a therapeutic agent for the treatment of various types of cancer.

Synthesis Methods

Ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of piperidine, 4-aminobenzyl alcohol, and acetic anhydride. The final product is obtained by reacting the intermediate compound with ethyl chloroformate. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound can be optimized through various modifications to the reaction conditions.

Scientific Research Applications

Ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities, making it a promising candidate for the development of novel therapeutic agents. This compound has also been investigated for its potential use as a biosensor for the detection of various analytes.

properties

IUPAC Name

ethyl 1-[(4-acetamidophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-22-17(21)15-8-10-19(11-9-15)12-14-4-6-16(7-5-14)18-13(2)20/h4-7,15H,3,8-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUCEDLWRMKARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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